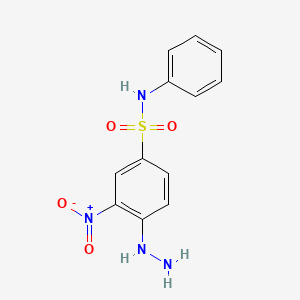

1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction, and the nitrophenyl group could be introduced via an electrophilic aromatic substitution reaction. The 2-oxo-1,2-dihydropyridine-3-carboxamide group could be formed via a multi-component reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and nitrophenyl groups are both aromatic and would contribute to the overall stability of the molecule. The 2-oxo-1,2-dihydropyridine-3-carboxamide group would introduce additional complexity to the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The fluorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the nitrophenyl group could undergo electrophilic aromatic substitution reactions. The 2-oxo-1,2-dihydropyridine-3-carboxamide group could potentially undergo a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorobenzyl and nitrophenyl groups would likely make the compound relatively non-polar and lipophilic. The 2-oxo-1,2-dihydropyridine-3-carboxamide group could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents .Scientific Research Applications

Synthesis and Polymer Applications

The synthesis and properties of ortho-linked polyamides derived from aromatic nucleophilic substitution reactions involving p-fluorobenzonitrile and p-chloronitrobenzene offer insights into the creation of materials with high thermal stability and solubility in polar solvents. These materials, which include flexible ether linkages and ortho-phenylene units, demonstrate potential applications in producing transparent, flexible, and tough films, highlighting their significance in material science and engineering domains (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000; S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999; Chin‐Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999).

Pharmaceutical Research

In pharmaceutical research, compounds similar to 1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their potent inhibitory activity against HIV-integrase, demonstrating the potential for developing new antiviral agents. The design and synthesis of these compounds focus on enhancing pharmacokinetic properties and reducing counterscreening liabilities, thus offering new avenues for clinical application (P. Pace et al., 2007).

Anticancer Agents

The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors reveals their efficacy in achieving complete tumor stasis in specific cancer models. This research underscores the therapeutic potential of these compounds in cancer treatment, emphasizing their selectivity and favorable pharmacokinetic profiles for advancing into clinical trials (G. M. Schroeder et al., 2009).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of new aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from specific reactions illustrate the continuous development of novel compounds with enhanced properties. These studies provide foundational knowledge for further chemical, material, and pharmaceutical research, highlighting the versatility and potential applications of such compounds in various fields (T. McMurry et al., 1992).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-17-6-2-1-4-13(17)12-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMWKFPDBICWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2460191.png)

![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2460195.png)

![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide](/img/structure/B2460199.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2460202.png)

![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)

![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)